

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Prenylterphenyllin

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Compound of Interest		
Compound Name:	Prenylterphenyllin	
Cat. No.:	B1260684	Get Quote

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Introduction

PrenyIterphenyIlin is a naturally occurring para-terphenyl compound isolated from the fungus Aspergillus taichungensis. As a member of the p-terphenyl class of secondary metabolites, it exhibits notable cytotoxic activity, making it a subject of interest for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemical aspects of **PrenyIterphenyIlin**, based on available scientific literature. It is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related compounds.

Chemical Structure

Prenylterphenyllin is characterized by a central p-terphenyl scaffold, which consists of three benzene rings linked in a para arrangement. This core structure is further substituted with methoxy, prenyl, and hydroxyl functional groups, contributing to its chemical properties and biological activity. The systematic IUPAC name for **Prenylterphenyllin** is 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol.

The molecular formula of **Prenylterphenyllin** is $C_{25}H_{26}O_5$, with a molecular weight of 406.47 g/mol . The structure was elucidated through extensive spectroscopic analysis, primarily using



Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of **Prenylterphenyllin** and its analogues, **Prenylterphenyllin** A, B, and C, as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for **Prenylterphenyllin**s A, B, and C

Position	Prenylterphenyllin A (δ ppm, J in Hz)	Prenylterphenyllin B (δ ppm, J in Hz)	Prenylterphenyllin C (δ ppm, J in Hz)
2'-H	7.05 (d, 8.5)	7.06 (d, 8.5)	7.05 (d, 8.5)
3'-H	6.80 (dd, 8.5, 2.5)	6.81 (dd, 8.5, 2.5)	6.80 (dd, 8.5, 2.5)
5'-H	6.95 (d, 2.5)	6.96 (d, 2.5)	6.95 (d, 2.5)
2"-H	7.35 (d, 8.5)	7.36 (d, 8.5)	7.35 (d, 8.5)
3"-H	6.78 (d, 8.5)	6.79 (d, 8.5)	6.78 (d, 8.5)
5"-H	6.98 (s)	6.99 (s)	6.98 (s)
1'''-H	5.20 (t, 7.0)	5.21 (t, 7.0)	5.20 (t, 7.0)
2'''-H2	3.25 (d, 7.0)	3.26 (d, 7.0)	3.25 (d, 7.0)
4'''-CH₃	1.65 (s)	1.66 (s)	1.65 (s)
5'''-CH₃	1.75 (s)	1.76 (s)	1.75 (s)
OCH₃-3	3.75 (s)	3.76 (s)	3.75 (s)
ОСН₃-6	3.65 (s)	3.66 (s)	3.65 (s)
OH-4'	9.35 (s)	9.36 (s)	9.35 (s)
OH-4"	9.50 (s)	9.51 (s)	9.50 (s)
OH-2	8.80 (s)	8.81 (s)	8.80 (s)







Table 2: 13 C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for **Prenylterphenyllin**s A, B, and C



1' 128.5 128.6 128.5 2' 115.5 115.6 115.5 3' 130.0 130.1 130.0 4' 156.0 156.1 156.0 5' 118.0 118.1 118.0 6' 130.5 130.6 130.5	
3' 130.0 130.1 130.0 4' 156.0 156.1 156.0 5' 118.0 118.1 118.0	
4' 156.0 156.1 156.0 5' 118.0 118.1 118.0	
5' 118.0 118.1 118.0	
6' 130.5 130.6 130.5	
1" 125.0 125.1 125.0	
2" 130.2 130.3 130.2	
3" 115.8 115.9 115.8	
4" 157.5 157.6 157.5	
5" 115.8 115.9 115.8	
6" 130.2 130.3 130.2	
1"' 122.5 122.6 122.5	
2"' 28.5 28.6 28.5	
3"' 132.0 132.1 132.0	
4"' 17.8 17.9 17.8	
5"' 25.6 25.7 25.6	
1 120.0 120.1 120.0	
2 145.0 145.1 145.0	
3 148.0 148.1 148.0	
4 140.0 140.1 140.0	
5 124.0 124.1 124.0	
6 148.5 148.6 148.5	



OCH ₃ -3	60.5	60.6	60.5
OCH₃-6	56.0	56.1	56.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Prenylterphenyllin**s A, B, and C

Compound	Molecular Formula	Calculated m/z [M+H] ⁺	Found m/z [M+H]+
Prenylterphenyllin A	C25H26O5	407.1807	407.1805
Prenylterphenyllin B	C25H26O5	407.1807	407.1809
Prenylterphenyllin C	C25H26O5	407.1807	407.1802

Stereochemistry

The stereochemistry of **Prenylterphenyllin** has not been definitively established in the current body of scientific literature. The molecule does not contain any chiral centers in its core terphenyl structure or the common prenyl substituent. However, atropisomerism could be a possibility due to hindered rotation around the single bonds connecting the phenyl rings, a phenomenon observed in other substituted terphenyls. The energy barrier to rotation would depend on the size and nature of the ortho substituents.

Without further experimental data, such as X-ray crystallographic analysis of a single crystal or specific chiral separation and analysis, the absolute and relative stereochemistry of naturally occurring **Prenylterphenyllin** remains an open question. Researchers investigating the biological activity and potential therapeutic applications of this compound should consider the possibility of different stereoisomers exhibiting distinct pharmacological profiles.

Experimental Protocols

The following is a summary of the experimental protocol for the isolation and structure elucidation of **Prenylterphenyllin**s from Aspergillus taichungensis ZHN-7-07, as adapted from the work of Cai et al. (2011).



1. Fungal Cultivation and Extraction:

- The fungus Aspergillus taichungensis ZHN-7-07 is cultured on a solid rice medium at room temperature for 30 days.
- The fermented rice culture is then extracted exhaustively with ethyl acetate (EtOAc).
- The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

- The crude extract is subjected to column chromatography on silica gel using a gradient elution system of petroleum ether and EtOAc.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds of interest are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol (MeOH).
- Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of MeOH and water to yield pure
 Prenylterphenyllin compounds.

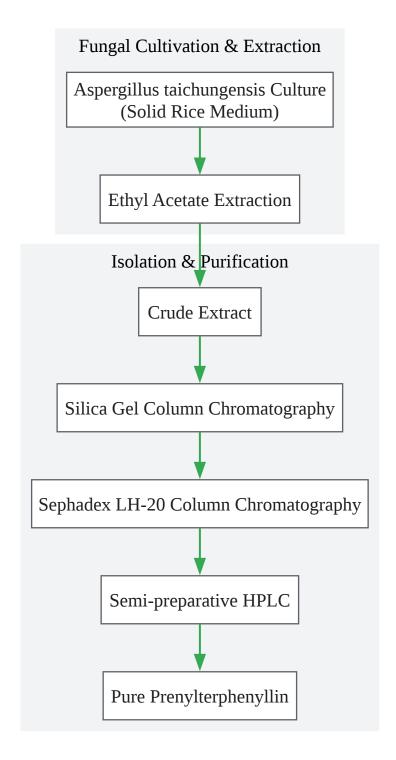
3. Structure Elucidation:

- The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is used to determine the exact molecular weight and elemental composition.
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to establish the connectivity of protons and carbons and to assign the chemical shifts of all atoms in the molecule. These experiments are typically run in deuterated solvents such as DMSO-d₆.

Mandatory Visualizations



Experimental Workflow for Isolation and Purification



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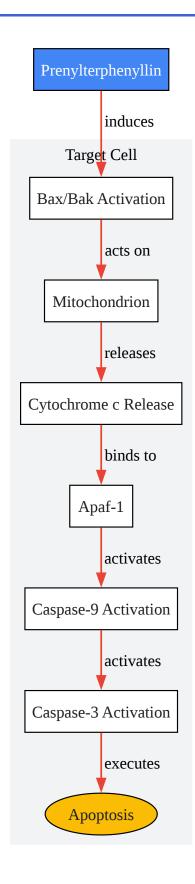
Caption: Workflow for the isolation and purification of **Prenylterphenyllin**.



Proposed General Cytotoxic Signaling Pathway for p-Terphenyls

While the specific signaling pathway for **Prenylterphenyllin**'s cytotoxicity is yet to be elucidated, related p-terphenyl compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. A plausible general pathway is depicted below.





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Caption: A proposed mitochondrial-mediated apoptotic pathway for p-terphenyls.



Conclusion

Prenylterphenyllin represents an intriguing natural product with potential for further investigation in the field of oncology. This guide has summarized the current knowledge of its chemical structure, drawing from spectroscopic data, and has outlined the methods for its isolation. Key areas for future research include the definitive determination of its stereochemistry and a detailed elucidation of its mechanism of cytotoxic action. Such studies will be crucial for unlocking the full therapeutic potential of this and other related p-terphenyl compounds.

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